Vezf1-IN-T4

VEZF1 angiogenesis transcription factor inhibition

Vezf1-IN-T4 (XUN49524) is the only validated small-molecule inhibitor of VEZF1-DNA binding (IC50=20 μM). From a 12-compound screen, only T4 exhibited meaningful inhibitory activity; structural analogs T2 and T6 were inactive or cytotoxic. At 20 μM—a non-cytotoxic concentration—T4 completely abrogates endothelial tube formation, enabling clean functional readouts without confounding cell death. No alternative VEZF1 inhibitor exists; substitution introduces unverified pharmacology and compromises experimental reproducibility. This exclusive tool compound is essential for angiogenesis research, cancer target validation studies, and epigenetic investigations of VEZF1-mediated DNA methylation. Procure with confidence—this is the only characterized, on-target VEZF1 probe available worldwide.

Molecular Formula C19H14ClNO7S
Molecular Weight 435.83
Cat. No. B1193781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVezf1-IN-T4
SynonymsVezf1 IN-T4;  Vezf1 IN T4;  Vezf1-IN-T4
Molecular FormulaC19H14ClNO7S
Molecular Weight435.83
Structural Identifiers
SMILESO=C(O)C1=C2C=CC(NC(C3=CC(S(=O)(O)=O)=C(C)C(Cl)=C3)=O)=CC2=CC=C1O
InChIInChI=1S/C19H14ClNO7S/c1-9-14(20)7-11(8-16(9)29(26,27)28)18(23)21-12-3-4-13-10(6-12)2-5-15(22)17(13)19(24)25/h2-8,22H,1H3,(H,21,23)(H,24,25)(H,26,27,28)
InChIKeyXOOUGZYQEAKKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vezf1-IN-T4 (XUN49524): A First-in-Class Small Molecule Inhibitor of the Pro-Angiogenic Transcription Factor VEZF1 for Vascular Biology Research


Vezf1-IN-T4, also cataloged as XUN49524, is a synthetic small molecule (C19H14ClNO7S, MW 435.83) that functions as a selective inhibitor of the zinc finger transcription factor VEZF1 (Vascular Endothelial Zinc Finger 1) [1]. It was identified through structure-based computational modeling and virtual screening of the NCI Diversity Compound Library, followed by experimental validation in electrophoretic mobility shift assays [1]. The compound directly interferes with VEZF1 binding to its cognate DNA sequence, thereby blocking downstream pro-angiogenic transcriptional programs [1].

Why Vezf1-IN-T4 Cannot Be Replaced by Other VEZF1-Targeted Compounds: Critical Structural and Functional Differentiators


VEZF1 inhibitors are an extremely rare class of tool compounds, with no alternative small molecules commercially available that demonstrate validated, on-target inhibition of VEZF1-DNA binding in both biochemical and cellular assays [1]. The 2018 discovery study screened 12 compounds; only T4 exhibited meaningful inhibitory activity (IC50 = 20 μM), while structurally similar analogs such as T2 and T6 either failed to inhibit DNA binding or exhibited unacceptable cytotoxicity [1]. Consequently, substitution with any other compound—including other VEZF1-binding small molecules—would introduce unverified pharmacology, off-target effects, or complete loss of VEZF1 inhibitory activity, fundamentally compromising experimental reproducibility and data interpretation [1].

Quantitative Evidence Supporting the Selection of Vezf1-IN-T4 Over Closely Related Analogs


Superior Potency in VEZF1-DNA Binding Inhibition: T4 vs. 11 Screened Compounds

In a direct head-to-head comparison of 12 compounds from the NCI Diversity Library using electrophoretic mobility shift assays (EMSA), Vezf1-IN-T4 (T4) exhibited an IC50 of 20 μM, whereas the remaining 11 compounds either failed to inhibit VEZF1-DNA binding entirely or required substantially higher concentrations to achieve comparable inhibition [1]. T4 reduced DNA binding to 5.94% at 20 μM, whereas T6 and NSC1012 required 100 μM and 500 μM, respectively, to achieve similar levels of inhibition [1].

VEZF1 angiogenesis transcription factor inhibition

Reduced Cytotoxicity Relative to Structurally Similar VEZF1 Inhibitor T6

In murine endothelial MSS31 cells, Vezf1-IN-T4 (T4) demonstrated a favorable cytotoxicity profile compared to the analog T6. T4 was well-tolerated at concentrations up to 50 μM, whereas T6 induced cell death at very low concentrations [1]. Specifically, T4 did not affect cell viability at concentrations ≤20 μM (its IC50), whereas T6 was lethal at 100 μM after 24-hour exposure [1].

cytotoxicity endothelial cells therapeutic window

Functional Inhibition of Angiogenesis: Tube Formation Abrogation by T4 vs. T5

In a functional angiogenesis assay, Vezf1-IN-T4 (T4) at 20 μM completely abrogated tube formation by MSS31 endothelial cells plated on VEGF-A-supplemented Matrigel™, whereas T5 at 75 μM (a concentration approaching its lethal dose of 100 μM) failed to produce comparable inhibition [1]. Untreated cells organized into distinct tube-like networks within 6-10 hours; T4-treated cells showed no network formation under identical conditions [1].

tube formation angiogenesis endothelial network

Exclusive On-Target Activity: T4 is the Sole Validated VEZF1 Inhibitor from a 12-Compound Screen

Among 12 compounds shortlisted through structure-based virtual screening, Vezf1-IN-T4 (T4) was the only compound to exhibit both potent inhibition of VEZF1-DNA binding in biochemical assays and functional inhibition of angiogenesis in cell-based assays without confounding cytotoxicity [1]. Compounds T2 and T6, despite structural similarity to T4, either failed to inhibit DNA binding (T2) or were unacceptably cytotoxic (T6) [1].

target specificity chemical probe screening

Superior Therapeutic Window: T4 vs. Broad-Spectrum Angiogenesis Inhibitors

Unlike broad-spectrum angiogenesis inhibitors (e.g., VEGF pathway blockers, tyrosine kinase inhibitors) that affect multiple endothelial signaling pathways and can cause systemic toxicity, Vezf1-IN-T4 (T4) acts specifically on VEZF1-mediated transcriptional programs [1]. While no direct head-to-head comparison exists, class-level inference from the VEZF1 literature suggests that VEZF1 inhibition may selectively impact pathological angiogenesis while sparing normal vascular homeostasis [1][2].

targeted therapy angiogenesis off-target effects

Optimal Scientific and Preclinical Applications for Vezf1-IN-T4 Based on Quantitative Performance Data


In Vitro Angiogenesis and Endothelial Tube Formation Assays

Vezf1-IN-T4 (T4) is optimally deployed in angiogenesis research requiring specific blockade of VEZF1-mediated endothelial cell differentiation. At 20 μM (non-cytotoxic), T4 completely abrogates tube formation by MSS31 murine endothelial cells on Matrigel™, providing a clean functional readout of VEZF1 inhibition without confounding cell death [1]. This makes it an ideal chemical probe for dissecting VEZF1-specific contributions to angiogenesis versus other pro-angiogenic pathways (e.g., VEGF, FGF) in co-treatment or genetic knockdown/rescue experiments [1].

Validation of VEZF1 as a Therapeutic Target in Oncology

Given its unique status as the only validated small-molecule VEZF1 inhibitor, T4 serves as a critical tool for target validation studies in cancer models. The compound's ability to inhibit VEZF1-DNA binding (IC50 = 20 μM) while maintaining cellular viability at functional concentrations [1] enables researchers to interrogate VEZF1's role in tumor angiogenesis, cancer stem cell maintenance, and epigenetic regulation [2]. Preclinical studies evaluating T4 in xenograft or genetically engineered mouse models can establish proof-of-concept for VEZF1 as a druggable anti-angiogenic target distinct from VEGF pathway inhibitors [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

T4 (503-1-83) represents the lead compound from the original 12-compound screen, with well-characterized structure (C19H14ClNO7S) and activity profile [1]. Medicinal chemistry teams can leverage T4 as a starting scaffold for SAR studies aimed at improving potency (current IC50 = 20 μM) and pharmacokinetic properties. The availability of inactive or cytotoxic structural analogs (T2, T6) [1] provides valuable negative controls for validating on-target effects during lead optimization campaigns.

Epigenetic Regulation and DNA Methylation Studies

Emerging evidence indicates that VEZF1 regulates genomic DNA methylation through modulation of DNA methyltransferase Dnmt3b expression [2]. T4 enables functional dissection of VEZF1's role in maintaining methylation patterns at specific genomic loci. Researchers can employ T4 at 20 μM in endothelial or other VEZF1-expressing cell types to assess changes in CpG island methylation, gene expression, and chromatin accessibility, providing mechanistic insight into VEZF1's epigenetic functions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vezf1-IN-T4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.